molecular formula C8H11ClN2O2 B2467726 Methyl 5-(aminomethyl)nicotinate hydrochloride CAS No. 1260791-59-0

Methyl 5-(aminomethyl)nicotinate hydrochloride

Cat. No.: B2467726
CAS No.: 1260791-59-0
M. Wt: 202.64
InChI Key: NGPLNUJIHBDBCR-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis identifies functional groups:

Peak (cm⁻¹) Assignment Source
3300–3500 N–H (amine) stretch
1725–1750 C=O (ester) stretch
1600–1500 C=C (pyridine ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Chemical Shift (δ, ppm) Assignment Source
¹H 3.89–4.29 OCH₃ (methyl ester)
4.20–4.36 CH₂NH₂ (aminomethyl)
¹³C ~167 Carbonyl (C=O)

High-Resolution Mass Spectrometry (HRMS)

Ionization Observed [M+H]⁺ Calculated
ESI+ 202.64 202.64

Thermodynamic Properties and Stability Profiling

Key Properties

Property Value Source
Molecular Weight 202.64 g/mol
Purity ≥97%
Storage Conditions Inert atmosphere, room temperature

Stability

  • Thermal Stability : Stable under ambient conditions; decomposition observed at elevated temperatures (>200°C).
  • Hygroscopicity : Moderate; stored under inert gas to prevent moisture absorption.
  • pH Sensitivity : Hydrochloride salt remains stable in acidic to neutral environments; free base may precipitate in alkaline solutions.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Property Hydrochloride Salt (C₈H₁₁ClN₂O₂) Free Base (C₈H₁₀N₂O₂) Source
Molecular Weight 202.64 g/mol 166.18 g/mol
Solubility High in polar solvents (e.g., methanol) Limited in water
Stability Enhanced ionic interactions, reduced hygroscopicity Prone to oxidation
Reactivity Protonated amine less nucleophilic Free amine more reactive

Structural Implications

  • Hydrochloride : Protonation at the aminomethyl group reduces electron density, altering electronic distribution and intermolecular interactions.
  • Free Base : Neutral amine enables stronger hydrogen bonding and π-π stacking, potentially increasing crystallinity.

Properties

IUPAC Name

methyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPLNUJIHBDBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction to Primary Amine

The reduction of 5-cyanonicotinic acid to 5-(aminomethyl)nicotinic acid forms the cornerstone of this method. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under $$ H2 $$ atmosphere is typically employed. For example, in a procedure analogous to the synthesis of Methyl 6-(aminomethyl)nicotinate hydrochloride, 5-cyanonicotinic acid undergoes hydrogenation at 50–60 psi $$ H2 $$ in aqueous methanol, yielding the primary amine intermediate. The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm complete conversion.

Critical Reaction Parameters

  • Catalyst Loading : 10% Pd/C (5–10 wt% relative to substrate) optimizes reaction efficiency.
  • Solvent System : Methanol-water (4:1 v/v) enhances substrate solubility and prevents catalyst poisoning.
  • Temperature : Reactions proceed at 25–40°C to balance reaction rate and side-product formation.
Parameter Optimal Condition Impact on Yield
Catalyst 10% Pd/C Maximizes H₂ uptake
Solvent Methanol:H₂O (4:1) Prevents hydrolysis
Pressure 50–60 psi Completes in 6–8 h
Temperature 30°C Minimizes dehalogenation

Esterification and Salt Formation

Methyl Esterification

The carboxylic acid group of 5-(aminomethyl)nicotinic acid is esterified using methanol in the presence of thionyl chloride ($$ SOCl2 $$) or hydrochloric acid (HCl). A representative procedure involves dissolving the amine intermediate in anhydrous methanol, followed by dropwise addition of $$ SOCl2 $$ at 0°C. The exothermic reaction is maintained under reflux for 4–6 h, yielding the methyl ester. Excess reagents are removed under reduced pressure, and the crude product is recrystallized from ethanol-diethyl ether (1:10) to achieve >95% purity.

Hydrochloride Salt Precipitation

The free base is treated with concentrated HCl in diethyl ether, resulting in the precipitation of Methyl 5-(aminomethyl)nicotinate hydrochloride. The salt is filtered, washed with cold ether, and dried under vacuum. X-ray diffraction (XRD) analysis confirms the crystalline structure, while potentiometric titration verifies HCl content.

Alternative Synthesis Pathways

Halogenation-Amination Sequence

While less common, 5-chloronicotinic acid derivatives serve as viable precursors. In a method adapted from Methyl 5-chloronicotinate synthesis, the chloride substituent is displaced via nucleophilic amination using aqueous ammonia or benzylamine. However, this route suffers from low regioselectivity and requires harsh conditions (100–120°C, 24 h), yielding <30% of the desired product.

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium-mediated couplings to introduce the aminomethyl group. For instance, Suzuki-Miyaura coupling of 5-bromonicotinic acid with pinacol borane esters functionalized with protected amine groups has been explored. Post-coupling deprotection and esterification yield the target compound, though scalability remains a challenge due to costly catalysts and stringent anhydrous conditions.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

  • NMR Spectroscopy : $$ ^1H $$ NMR (DMSO-$$ d_6 $$) reveals characteristic signals at δ 8.45–8.52 (pyridine-H), δ 4.55 (aminomethyl-CH₂), and δ 3.96 (methoxy-OCH₃).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at $$ m/z $$ 202.64 [M+H]$$^+ $$, consistent with the molecular weight.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water) achieves baseline separation of the compound from byproducts, with a retention time of 6.8 min. UV detection at 254 nm confirms purity ≥98% for research-grade material.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates optimization of cost and safety parameters:

  • Catalyst Recovery : Pd/C filtration and reactivation reduce material costs by 15–20%.
  • Solvent Recycling : Methanol distillation and reuse lower environmental impact.
  • Crystallization Control : Seeded cooling crystallization ensures uniform particle size distribution, critical for pharmaceutical formulations.

Chemical Reactions Analysis

Methyl 5-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 5-(aminomethyl)nicotinate hydrochloride has the molecular formula C8H10ClN2O2. Its structure features an aminomethyl group that enhances its reactivity compared to simpler nicotinic acid derivatives. The compound is known to act as a peripheral vasodilator, which can enhance local blood flow, making it relevant in studies of cardiovascular health and drug delivery systems.

Medicinal Chemistry

This compound is explored for its potential as a pharmacological agent. Its structural similarity to other nicotinic acid derivatives allows it to interact with biological targets effectively:

  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes associated with metabolic diseases. For example, studies have shown that derivatives of this compound can inhibit 11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD1), which is implicated in glucocorticoid metabolism and obesity-related disorders .
  • Drug Development : It serves as a precursor in synthesizing more complex molecules aimed at treating conditions such as cardiovascular diseases and metabolic disorders. Its unique chemical reactivity is leveraged to develop novel therapeutic agents .

Biological Research

The compound has been utilized in biological assays to understand its effects on cellular mechanisms:

  • Cell Viability Assays : this compound has been tested for cytotoxicity against various cancer cell lines, revealing potential anticancer properties. For instance, studies indicate that certain derivatives exhibit significant antiproliferative activity against breast and prostate cancer cell lines .
  • Binding Studies : The compound's interactions with specific biomolecules have been characterized using molecular docking studies, which help elucidate its binding affinities and mechanisms of action against targeted proteins involved in disease processes .

Industrial Applications

In addition to its research applications, this compound is also used in the production of specialty chemicals. Its role as an intermediate in synthetic pathways allows for the creation of diverse chemical compounds utilized across various industries.

Case Studies and Research Findings

  • Inhibitory Activity Against Enzymes : A study demonstrated that this compound derivatives exhibited significant inhibition of 11β-HSD1 with IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for metabolic disorders .
  • Anticancer Potential : Research involving this compound revealed its effectiveness against several cancer cell lines, suggesting that modifications to its structure could enhance its anticancer properties .
  • Molecular Docking Studies : Computational analyses have shown promising binding interactions between this compound and target proteins associated with cardiovascular diseases, highlighting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . This action is thought to involve the dilation of blood vessels, which increases blood circulation.

Comparison with Similar Compounds

Biological Activity

Methyl 5-(aminomethyl)nicotinate hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure allows it to interact with various biological targets, making it a subject of interest in drug development and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C8_8H10_10N2_2O2_2·HCl
  • Molecular Weight : 194.64 g/mol

The compound features a nicotinic acid derivative with an aminomethyl group that enhances its interaction with biological receptors.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various biological processes, including:

  • Vasodilation : The compound may promote blood flow by inducing vasodilation through nitric oxide pathways.
  • Neurotransmitter Modulation : It has potential effects on neurotransmitter systems, possibly influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were recorded at low concentrations, indicating strong antimicrobial properties.
  • A comparative study demonstrated that derivatives of this compound exhibited significant inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines:

  • Cell Lines Tested : Human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3).
  • IC50_{50} values indicated that while the compound shows some cytotoxicity, it remains within acceptable limits for therapeutic applications .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study investigated the efficacy of this compound against clinical strains of bacteria.
    • Results showed that the compound had a significant growth inhibition zone compared to controls, highlighting its potential as an antimicrobial agent .
  • Neuroprotective Effects :
    • Research explored the neuroprotective effects of this compound in models of neurodegeneration.
    • Findings suggested that it could mitigate oxidative stress in neuronal cells, providing a basis for further exploration in neuropharmacology .

Applications in Medicine and Industry

This compound has diverse applications:

  • Pharmaceutical Development : Its properties make it a candidate for developing new drugs targeting vascular diseases or infections.
  • Biochemical Research : Used as a probe in biochemical assays to study metabolic pathways and receptor interactions .
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity against plant pathogens.

Data Summary Table

PropertyValue
Molecular FormulaC8_8H10_10N2_2O2_2·HCl
Molecular Weight194.64 g/mol
Antimicrobial ActivityEffective against E. coli, P. aeruginosa
IC50_{50} (HaCat cell line)Varies; generally low
Potential ApplicationsDrug development, biochemical assays

Q & A

Basic: What are the key synthetic pathways for Methyl 5-(aminomethyl)nicotinate hydrochloride, and what catalysts are commonly used?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including protection/deprotection strategies for functional groups. A comparable ethyl ester analog (Ethyl 5-(aminomethyl)nicotinate hydrochloride) is synthesized using catalysts like potassium hydroxide (KOH) or triethylamine (TEA) to facilitate amidation or esterification . For the methyl variant, methyl esterification of the nicotinic acid precursor would precede aminomethylation. Reaction conditions such as reflux in chlorobenzene (as seen in similar heterocyclic syntheses) and purification via recrystallization (e.g., ethanol) are critical for yield optimization .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, particularly the aminomethyl (-CH2NH2) and methyl ester (-COOCH3) groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy can identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:
Low yields often stem from incomplete esterification or side reactions. Strategies include:

  • Catalyst Screening: Test bases like TEA vs. KOH to enhance aminomethylation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility, while chlorobenzene could reduce side reactions during reflux .
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes decomposition.
  • Purification: Use column chromatography or repeated recrystallization to isolate the hydrochloride salt .

Advanced: How should conflicting biological activity data between this compound and its analogs be resolved?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) require:

  • Structural-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., methyl vs. ethyl esters) on target binding .
  • Dose-Response Curves: Validate activity thresholds across multiple assays (e.g., MIC tests for antimicrobial activity) .
  • Metabolic Stability Assays: Assess pharmacokinetic differences (e.g., hepatic metabolism) using in vitro microsomal models .

Safety: What precautions are necessary when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use EN166-certified safety goggles, nitrile gloves, and lab coats. Avoid inhalation with fume hoods .
  • Waste Management: Segregate aqueous and organic waste; neutralize acidic residues before disposal .
  • Emergency Protocols: For spills, adsorb with inert material (e.g., vermiculite) and rinse with water. In case of exposure, follow first-aid measures (e.g., 15-minute eye rinsing) .

Experimental Design: How to design pharmacokinetic studies for this compound?

Methodological Answer:

  • In Vitro Assays: Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability .
  • In Vivo Models: Administer the compound intravenously/orally to rodents, with plasma sampling over 24h for bioavailability and half-life (t½) calculations.
  • Analytical Validation: Quantify plasma concentrations via LC-MS/MS, ensuring a lower limit of detection (LLOD) ≤1 ng/mL .

Data Analysis: How to address inconsistencies in NMR data for this compound?

Methodological Answer:

  • Repeat Experiments: Confirm spectral reproducibility under identical conditions (solvent, temperature) .
  • Cross-Validation: Compare with computational predictions (e.g., DFT-based NMR chemical shifts) or literature data for analogs .
  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyridine ring and aminomethyl group .

Advanced: What strategies mitigate byproduct formation during this compound synthesis?

Methodological Answer:

  • Reagent Purity: Use freshly distilled amines and anhydrous solvents to prevent hydrolysis .
  • Stepwise Monitoring: Employ TLC or in-situ IR to detect intermediates (e.g., unreacted nicotinate ester).
  • Byproduct Identification: Isolate side products via preparative HPLC and characterize structurally to adjust reaction conditions .

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